2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid
Description
2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid is an organic compound with the molecular formula C11H10FNO3 It belongs to the class of benzoic acids and is characterized by the presence of a fluorine atom and a pyrrolidinone ring attached to the benzene ring
Properties
IUPAC Name |
2-fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c12-9-4-3-7(6-8(9)11(15)16)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHUCLYOABFQOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2-fluorobenzoic acid with pyrrolidinone under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2-fluorobenzoic acid and the amine group of pyrrolidinone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrrolidinone ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- 2-(2-Oxopyrrolidin-1-yl)benzoic acid
Uniqueness
2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid is unique due to the presence of both a fluorine atom and a pyrrolidinone ring, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Biological Activity
2-Fluoro-5-(2-oxopyrrolidin-1-yl)benzoic acid is an organic compound classified as a benzoic acid derivative. Its unique structure, featuring a fluorine atom and a pyrrolidinone ring, suggests potential biological activities that merit investigation. This article explores its biological activity, including mechanisms of action, cellular effects, and research applications.
- Molecular Formula : C11H10FNO3
- Molecular Weight : 223.2 g/mol
- CAS Number : 1184109-81-6
- Appearance : Powder
- Storage Conditions : Room temperature
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. It has been shown to:
- Inhibit or Activate Enzymes : The compound can bind to specific enzymes, influencing their activity and potentially altering metabolic pathways.
- Modulate Gene Expression : By affecting transcription factors, it can lead to changes in gene expression related to cell growth and apoptosis.
Cellular Effects
Research indicates that this compound can significantly influence cellular processes:
- Cell Signaling Pathways : It may alter signaling pathways that regulate cellular metabolism and growth.
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as A549 (lung adenocarcinoma), with varying degrees of impact on non-cancerous cells .
Anticancer Activity
A study evaluated the anticancer properties of 5-oxopyrrolidine derivatives, including this compound. The findings indicated:
- Potent Activity Against A549 Cells : At a concentration of 100 µM, it reduced cell viability significantly compared to control compounds like cisplatin .
Antimicrobial Activity
The compound has also been screened for antimicrobial properties against multidrug-resistant pathogens:
- Effective Against MRSA : It demonstrated promising activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Unique Features |
|---|---|---|---|
| This compound | High against A549 cells | Effective against MRSA | Contains fluorine and pyrrolidinone |
| 2-Fluoro-5-(4-nitrothiophene) | Moderate | Low | Lacks pyrrolidinone |
| 2-(2-Oxopyrrolidin-1-yl)benzoic acid | Low | Moderate | Different substituents |
Case Studies
- In Vitro Study on Lung Cancer Cells : The compound was tested alongside other derivatives, showing significant cytotoxicity while maintaining lower toxicity in non-cancerous cells, indicating a selective action mechanism .
- Antimicrobial Efficacy Assessment : In laboratory settings, the compound was tested against various resistant strains, demonstrating effective inhibition and suggesting potential therapeutic applications in treating resistant infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
